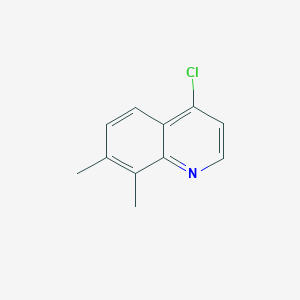

4-Chloro-7,8-dimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVPYRJTPJOCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=CC(=C2C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589065 | |

| Record name | 4-Chloro-7,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181950-53-8 | |

| Record name | 4-Chloro-7,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-7,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Chloro-7,8-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis protocols, reactivity, and potential applications, with a focus on providing researchers and drug development professionals with the necessary information for its effective use in a laboratory setting.

Core Chemical Properties

4-Chloro-7,8-dimethylquinoline is a substituted quinoline with the chemical formula C₁₁H₁₀ClN. Its structure features a quinoline core with a chlorine atom at the 4-position and two methyl groups at the 7- and 8-positions.

Physicochemical Data

Quantitative data for 4-Chloro-7,8-dimethylquinoline is summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 181950-53-8 | [1] |

| Molecular Formula | C₁₁H₁₀ClN | |

| Molecular Weight | 191.66 g/mol | |

| Physical Form | Solid | |

| Melting Point | 61-62 °C | [1] |

| Boiling Point (Predicted) | 299.5 ± 35.0 °C | [2] |

| Density (Predicted) | 1.188 ± 0.06 g/cm³ | [2] |

| SMILES | Cc1ccc2c(Cl)ccnc2c1C | |

| InChI | 1S/C11H10ClN/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3 |

Synthesis and Experimental Protocols

The synthesis of 4-Chloro-7,8-dimethylquinoline is typically achieved through a two-step process: the formation of the quinoline core via the Gould-Jacobs reaction, followed by chlorination of the resulting 4-hydroxyquinoline intermediate.

Step 1: Synthesis of 7,8-dimethylquinolin-4-ol (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a well-established method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[3][4][5]

Experimental Protocol:

-

Condensation: In a round-bottom flask, combine 3,4-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Remove the ethanol byproduct under reduced pressure. The resulting anilidomethylenemalonate intermediate can often be used in the next step without further purification.

-

Cyclization: Dissolve the intermediate in a high-boiling point solvent such as diphenyl ether.

-

Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of 7,8-dimethyl-4-hydroxy-3-carboethoxyquinoline.

-

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a basic solution (e.g., aqueous sodium hydroxide) with heating.

-

Acidification of the reaction mixture will precipitate the carboxylic acid.

-

The isolated carboxylic acid is then heated above its melting point until the evolution of carbon dioxide ceases, yielding 7,8-dimethylquinolin-4-ol.

Step 2: Chlorination of 7,8-dimethylquinolin-4-ol

The hydroxyl group at the 4-position of the quinoline ring can be converted to a chlorine atom using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) being the most common.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 7,8-dimethylquinolin-4-ol (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent.

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral to slightly basic.

-

The crude 4-Chloro-7,8-dimethylquinoline will precipitate and can be collected by filtration.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Reactivity and Potential Applications

The chemical reactivity of 4-Chloro-7,8-dimethylquinoline is primarily dictated by the chlorine atom at the 4-position of the quinoline ring. This position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide range of functional groups. This makes it a versatile intermediate for the synthesis of a diverse library of quinoline derivatives.

The quinoline scaffold is a well-established pharmacophore in numerous therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. While specific biological data for 4-Chloro-7,8-dimethylquinoline is not extensively reported, its structural similarity to other bioactive quinolines suggests its potential as a building block for the development of novel therapeutic agents.

Safety and Handling

4-Chloro-7,8-dimethylquinoline is classified as an acute oral toxicant and can cause serious eye damage. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, as well as singlets for the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the quinoline core and the two methyl groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.66 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Researchers are advised to obtain and interpret their own analytical data for confirmation of structure and purity.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 181950-53-8 | CAS DataBase [m.chemicalbook.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. SDS of 4-Chloro-7,8-Dimethyl-Quinoline, Safety Data Sheets, CAS 181950-53-8 - chemBlink [ww.chemblink.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-7,8-dimethylquinoline

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-Chloro-7,8-dimethylquinoline, a quinoline derivative of interest to researchers and professionals in the field of drug development and organic chemistry. This document outlines the synthetic route, details experimental protocols, presents quantitative data from analogous reactions, and includes visualizations to elucidate the process.

Synthetic Pathway Overview

The synthesis of 4-Chloro-7,8-dimethylquinoline is most effectively achieved through a two-step process. The first step involves the construction of the quinoline core to form the precursor, 7,8-Dimethyl-4-hydroxyquinoline, via the Gould-Jacobs reaction. The subsequent and final step is the chlorination of the hydroxyl group to yield the target compound.

The initial phase of the Gould-Jacobs reaction involves the condensation of 3,4-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermal cyclization reaction to form the 4-hydroxyquinoline ring system. The resulting 7,8-Dimethyl-4-hydroxyquinoline is then converted to 4-Chloro-7,8-dimethylquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-7,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-7,8-dimethylquinoline. Due to the limited availability of experimental data for this specific compound in public literature, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar quinoline derivatives. It also outlines a plausible synthetic route and standard experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Chloro-7,8-dimethylquinoline. These values are estimations derived from known data of related quinoline compounds and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 8.10 | d (J=8.5 Hz) | H-5 |

| ~ 7.50 | d (J=8.5 Hz) | H-6 |

| ~ 7.30 | d (J=4.5 Hz) | H-3 |

| ~ 8.80 | d (J=4.5 Hz) | H-2 |

| ~ 2.50 | s | 7-CH₃ |

| ~ 2.40 | s | 8-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 151.0 | C-2 |

| ~ 122.0 | C-3 |

| ~ 150.0 | C-4 |

| ~ 129.0 | C-4a |

| ~ 126.0 | C-5 |

| ~ 128.0 | C-6 |

| ~ 138.0 | C-7 |

| ~ 130.0 | C-8 |

| ~ 148.0 | C-8a |

| ~ 18.0 | 7-CH₃ |

| ~ 15.0 | 8-CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity | Proposed Fragment Ion |

| 191/193 | High | [M]⁺ (Molecular Ion) |

| 156 | Moderate | [M - Cl]⁺ |

| 176/178 | Moderate | [M - CH₃]⁺ |

| 128 | Low | [M - Cl - HCN]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | C-H stretch (aromatic) |

| ~ 2920 | Medium | C-H stretch (methyl) |

| ~ 1600, 1500, 1450 | Strong | C=C and C=N stretching (ring) |

| ~ 1100 | Strong | C-Cl stretch |

| ~ 850 | Strong | C-H bend (out-of-plane) |

Table 5: Predicted UV-Vis Spectroscopic Data (Ethanol)

| λ_max (nm) | Molar Absorptivity (ε) | Transition |

| ~ 230 | ~ 35,000 | π → π |

| ~ 280 | ~ 8,000 | π → π |

| ~ 320 | ~ 5,000 | n → π* |

Proposed Synthesis and Experimental Protocols

A plausible synthesis for 4-Chloro-7,8-dimethylquinoline involves the cyclization of an appropriate aniline derivative to form the corresponding 4-hydroxyquinoline, followed by chlorination.

A common method for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction.

-

Reactants: 2,3-dimethylaniline and diethyl (ethoxymethylene)malonate.

-

Procedure:

-

A mixture of 2,3-dimethylaniline and diethyl (ethoxymethylene)malonate is heated.

-

The resulting intermediate is cyclized at high temperature (e.g., in diphenyl ether) to yield 7,8-dimethylquinolin-4-ol.

-

The chlorination of the 4-hydroxy group can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Reactants: 7,8-dimethylquinolin-4-ol and phosphorus oxychloride.

-

Procedure:

-

7,8-dimethylquinolin-4-ol is heated with an excess of phosphorus oxychloride.[1]

-

The reaction mixture is then carefully poured onto crushed ice and neutralized to precipitate the crude product.

-

The product can be purified by recrystallization or column chromatography.

-

Caption: Proposed synthesis of 4-Chloro-7,8-dimethylquinoline.

Standard analytical techniques would be employed for the structural confirmation of the synthesized 4-Chloro-7,8-dimethylquinoline.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

-

Mass Spectrometry (MS):

-

Electron Ionization Mass Spectrometry (EI-MS) would be performed on a mass spectrometer, typically at an ionization energy of 70 eV, to determine the molecular weight and fragmentation pattern.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis absorption spectrum would be measured in a suitable solvent like ethanol using a spectrophotometer.

-

Signaling Pathways and Logical Relationships

While specific signaling pathways involving 4-Chloro-7,8-dimethylquinoline are not yet elucidated, quinoline derivatives are known to be versatile scaffolds in drug discovery. The chloro-substituent at the 4-position makes the compound amenable to nucleophilic aromatic substitution, allowing for the synthesis of a library of derivatives for screening against various biological targets.

Caption: Potential workflow for drug discovery using 4-Chloro-7,8-dimethylquinoline.

References

4-Chloro-7,8-dimethylquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, synthesis, and potential biological significance of 4-Chloro-7,8-dimethylquinoline. The information presented herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this quinoline derivative. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues to provide a robust predictive analysis.

Molecular Structure and Physicochemical Properties

4-Chloro-7,8-dimethylquinoline belongs to the quinoline class of heterocyclic aromatic compounds, characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the 4-position and two methyl groups at the 7- and 8-positions significantly influences its electronic properties and reactivity. The chlorine atom, being an electron-withdrawing group, activates the 4-position for nucleophilic substitution, making it a versatile intermediate for the synthesis of a wide array of derivatives.

Table 1: Physicochemical Properties of 4-Chloro-7,8-dimethylquinoline and Related Analogues

| Property | 4-Chloro-7,8-dimethylquinoline (Predicted) | 4-Chloro-2,5-dimethylquinoline[1] | 4,8-Dimethylquinoline[2] | 4-Chloroquinoline[3] |

| Molecular Formula | C₁₁H₁₀ClN | C₁₁H₁₀ClN | C₁₁H₁₁N | C₉H₆ClN |

| Molecular Weight | 191.66 g/mol | 190.66 g/mol | 157.21 g/mol | 163.60 g/mol |

| LogP (Predicted) | 3.2 - 3.8 | Not Available | 2.9 | 1.6 |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Not Available | 12.9 Ų | 12.9 Ų |

| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |

| Rotatable Bonds | 0 | 0 | 0 | 0 |

Synthesis of 4-Chloro-7,8-dimethylquinoline

The synthesis of 4-Chloro-7,8-dimethylquinoline can be achieved through a multi-step process, commencing with the construction of the quinoline core, followed by chlorination. A plausible synthetic route, adapted from methodologies reported for similar quinoline derivatives, is outlined below.[4][5]

Proposed Synthetic Pathway

The synthesis initiates with the formation of 7,8-dimethylquinolin-4-ol from appropriate aniline and ester precursors through a cyclization reaction, such as the Conrad-Limpach synthesis. The resulting 4-hydroxyquinoline derivative is then subjected to chlorination to yield the final product.

Caption: Proposed synthetic workflow for 4-Chloro-7,8-dimethylquinoline.

Experimental Protocol

Step 1: Synthesis of 7,8-Dimethyl-4-hydroxyquinoline

-

In a round-bottom flask, equimolar amounts of 2,3-dimethylaniline and diethyl malonate are mixed.

-

The mixture is heated at 140-150 °C for 2 hours to facilitate the initial condensation reaction, forming the corresponding anilinocrotonate.

-

The resulting intermediate is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 250 °C.

-

The reaction mixture is maintained at this temperature for 30 minutes to effect cyclization.

-

Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried to yield 7,8-dimethyl-4-hydroxyquinoline.

Step 2: Synthesis of 4-Chloro-7,8-dimethylquinoline

-

To a flask containing 7,8-dimethyl-4-hydroxyquinoline, an excess of phosphorus oxychloride (POCl₃) is added.

-

The mixture is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized with a base, such as sodium bicarbonate solution, until a precipitate is formed.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization (Predicted)

The structural elucidation of 4-Chloro-7,8-dimethylquinoline would rely on standard spectroscopic techniques. Based on the analysis of closely related compounds, the following spectral data are predicted.

Table 2: Predicted Spectroscopic Data for 4-Chloro-7,8-dimethylquinoline

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (H-2, H-3, H-5, H-6) would appear in the range of δ 7.0-8.5 ppm. The two methyl groups at C-7 and C-8 would likely appear as singlets between δ 2.3-2.7 ppm. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-150 ppm region. The methyl carbons would be expected in the upfield region, around δ 15-25 ppm. The carbon bearing the chlorine (C-4) would be significantly shifted. |

| Mass Spectrometry (EI-MS) | The molecular ion peak [M]⁺ would be observed at m/z 191, with a characteristic isotopic pattern [M+2]⁺ at m/z 193 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. |

Biological Activity and Potential Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[4][6][7][8]

Derivatives of 7,8-dimethylquinoline have been specifically investigated for their antimicrobial and antifungal activities.[4][6] The introduction of various substituents at the 2- and 4-positions of the 7,8-dimethylquinoline core has been shown to modulate their biological efficacy.[4]

The 4-chloro group in the target molecule serves as a versatile handle for the synthesis of 4-aminoquinoline derivatives, a class of compounds known for their potent biological effects. For instance, 4-aminoquinolines have demonstrated significant cytotoxicity against various cancer cell lines.[9] The mechanism of action for many quinoline-based anticancer agents is believed to involve intercalation into DNA, inhibition of topoisomerase enzymes, and induction of apoptosis.

Caption: Putative anticancer mechanism of action for 4-amino derivatives of 4-Chloro-7,8-dimethylquinoline.

Conclusion

4-Chloro-7,8-dimethylquinoline represents a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its strategic substitution pattern provides a foundation for creating diverse libraries of compounds for biological screening. While specific experimental data on the title compound remains to be published, the established chemistry and pharmacology of the quinoline class of compounds strongly suggest that derivatives of 4-Chloro-7,8-dimethylquinoline could exhibit interesting antimicrobial, antifungal, and anticancer properties. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

- 1. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,8-Dimethylquinoline | C11H11N | CID 34222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. benchchem.com [benchchem.com]

- 6. connectjournals.com [connectjournals.com]

- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 4-Chloro-7,8-dimethylquinoline synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for obtaining 4-Chloro-7,8-dimethylquinoline, a valuable heterocyclic compound for research and drug development. The primary route involves a multi-step process beginning with the Gould-Jacobs reaction to construct the core quinoline scaffold, followed by chlorination to yield the final product. This document provides detailed experimental protocols, quantitative data for key intermediates, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 4-Chloro-7,8-dimethylquinoline is most effectively achieved through a two-stage process:

-

Stage 1: Gould-Jacobs Reaction. This classical method is employed to construct the 7,8-dimethyl-4-hydroxyquinoline core. The synthesis commences with the condensation of 3,4-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate undergoes thermal cyclization, followed by saponification and decarboxylation to yield 7,8-dimethylquinolin-4-ol.

-

Stage 2: Chlorination. The hydroxyl group at the 4-position of the quinoline ring is subsequently replaced with a chlorine atom using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to afford the target compound, 4-Chloro-7,8-dimethylquinoline.

The overall synthetic workflow is depicted below:

Caption: Synthetic pathway for 4-Chloro-7,8-dimethylquinoline.

Quantitative Data Summary

The following table summarizes the key starting materials, intermediates, and the final product with their relevant quantitative data based on representative synthetic procedures.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | - | Liquid/Solid |

| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | - | Liquid |

| Diethyl ((3,4-dimethylphenyl)amino)methylene)malonate | C₁₆H₂₁NO₄ | 291.34 | ~85-95 | Solid |

| 7,8-Dimethylquinolin-4-ol | C₁₁H₁₁NO | 173.21 | High | Solid |

| 4-Chloro-7,8-dimethylquinoline | C₁₁H₁₀ClN | 191.66 | ~80-90 | Solid |

Experimental Protocols

The following protocols are based on established methodologies for the Gould-Jacobs reaction and subsequent chlorination.[1][2]

Stage 1: Synthesis of 7,8-Dimethylquinolin-4-ol (Gould-Jacobs Reaction)

Step 1.1: Condensation of 3,4-Dimethylaniline with DEEM

-

In a round-bottom flask, combine 3,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture with stirring at 110-120 °C for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl ((3,4-dimethylphenyl)amino)methylene)malonate can be used in the next step without further purification.

Step 1.2: Thermal Cyclization

-

Add the crude intermediate from the previous step to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a reaction flask equipped with a reflux condenser.

-

Heat the solution to a vigorous reflux (approximately 250-260 °C) for 30-60 minutes.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and add a hydrocarbon solvent like hexane or heptane to precipitate the product, ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate.

-

Filter the solid, wash with the hydrocarbon solvent, and dry.

Step 1.3: Saponification

-

Suspend the crude ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 4-hydroxy-7,8-dimethylquinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 1.4: Decarboxylation

-

Place the dried 4-hydroxy-7,8-dimethylquinoline-3-carboxylic acid in a suitable flask.

-

Heat the solid above its melting point (typically 240-260 °C) until the evolution of carbon dioxide ceases.

-

The resulting crude 7,8-dimethylquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Stage 2: Synthesis of 4-Chloro-7,8-dimethylquinoline (Chlorination)

-

Carefully add 7,8-dimethylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents, in a reaction flask equipped with a reflux condenser and a gas trap. This reaction should be performed in a well-ventilated fume hood.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

-

The solid precipitate of 4-Chloro-7,8-dimethylquinoline is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone.

Signaling Pathways and Logical Relationships

The synthesis of 4-Chloro-7,8-dimethylquinoline follows a logical progression of chemical transformations. The Gould-Jacobs reaction is a multi-step sequence involving condensation, cyclization, hydrolysis, and decarboxylation to form the key hydroxyquinoline intermediate. This intermediate is then subjected to a nucleophilic substitution reaction to introduce the chloro group.

Caption: Logical workflow of 4-Chloro-7,8-dimethylquinoline synthesis.

References

Dimethylquinoline Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities. Among these, dimethylquinoline derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential in anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications. This in-depth technical guide provides a comprehensive overview of the current state of research into the biological activities of dimethylquinoline derivatives, presenting quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Anticancer Activity

Dimethylquinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various dimethylquinoline derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) and the growth inhibitory concentration (GI₅₀). A summary of representative data is presented below.

| Derivative Class | Specific Compound(s) | Cancer Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Reference(s) |

| 2,4-Dimethylquinoline | Substituted 2,4-dimethylquinolines | Various | Data not broadly available in summarized format | N/A |

| 6,7-Dimethylquinoline | 6,7-dimethoxy-4-(3-(pyrrolidin-1-yl)propoxy)-2-(4-(trifluoromethyl) phenyl)quinoline | Colon Cancer, Leukemia, Melanoma | GI₅₀ MG-MID: 0.875, 0.904, 0.926 | [1] |

| 5,7-Dimethylquinoline | N-(2-(tertbutylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide derivatives (5d and 5j) | NCI-60 cell lines | Potent activity reported | [2] |

| 8-Hydroxy-2,5-dimethylquinoline | 2-(8-hydroxy-2-methylquinolin-5-yl)-1,4-naphthalenedione | A549 (Lung) | High cytotoxicity reported | [3] |

Key Signaling Pathways in Anticancer Activity

Dimethylquinoline derivatives have been shown to exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several quinoline derivatives have been identified as inhibitors of this pathway, leading to the suppression of tumor growth.

Pim-1 kinase, a serine/threonine kinase, is another important target in cancer therapy as it is involved in cell cycle progression and apoptosis. Certain quinoline derivatives have been identified as inhibitors of Pim-1 kinase.

Experimental Protocols for Anticancer Activity Assessment

A general workflow for assessing the anticancer activity of dimethylquinoline derivatives is depicted below, followed by detailed protocols for key assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the dimethylquinoline derivative and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the dimethylquinoline derivative for a specified time, then harvest by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Antimicrobial Activity

Dimethylquinoline derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their ability to inhibit microbial growth is a significant area of research.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of dimethylquinoline derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative Class | Specific Compound(s) | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |

| 6-Amino-4-methyl-1H-quinoline-2-one derivatives | Compounds 2 and 6 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [4] |

| 7,8-Dimethylquinoline derivatives | Schiff's bases, carbothioamides, and carboxamides | Various bacteria and fungi | Activity reported | [5] |

| General Quinoline Derivatives | Various | S. aureus, S. pyogenes, S. typhi, P. aeruginosa, E. coli | 0.12 - >1024 | [6] |

| N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives | Compound 8 | Vancomycin-resistant E. faecium | 4 | [6] |

Experimental Protocol for MIC Determination

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the dimethylquinoline derivative in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Dimethylquinoline derivatives have been investigated for their potential to modulate inflammatory responses.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of dimethylquinoline derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Derivative Class | Specific Compound(s) | Assay | IC₅₀ (µM) | Reference(s) |

| Pyrazolo[4,3-c]quinoline | 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i) | LPS-induced NO production in RAW 264.7 cells | 0.19 | [7] |

| Pyrazolo[4,3-c]quinoline | 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) | LPS-induced NO production in RAW 264.7 cells | 0.22 | [7] |

| 5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Reduction of MDA and NO in vivo | Significant reduction observed |

Experimental Protocol for Anti-inflammatory Activity Assessment

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the dimethylquinoline derivative for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Griess Reaction: Collect the culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC₅₀ value.

Neuroprotective Activity

Neurodegenerative diseases are characterized by progressive neuronal loss. Dimethylquinoline derivatives are being explored for their potential to protect neurons from various insults, including oxidative stress and excitotoxicity.

In Vitro Neuroprotective Effects

Studies on quinoline derivatives have shown their ability to protect neuronal cells from damage induced by oxidative stress.

| Derivative Class | Effect | In Vitro Model | Key Findings | Reference(s) |

| 8-Hydroxyquinoline derivatives | Neuroprotection against oxidative stress | Neuronal cell lines | Significantly reduced neuronal cell death | |

| Quinolylnitrones | Neuroprotection, anti-necrotic, anti-apoptotic, anti-oxidant | Oxygen-glucose-deprivation model in SH-SY5Y cells | QN6 showed strong prevention of decreased metabolic activity (EC₅₀ = 3.97 µM), necrosis (EC₅₀ = 3.79 µM), and apoptosis (EC₅₀ = 3.99 µM) |

Experimental Protocols for Neuroprotective Activity Assessment

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Treatment: Treat neuronal cells with the neurotoxic agent (e.g., H₂O₂) in the presence or absence of the dimethylquinoline derivative.

-

DCFH-DA Staining: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Quantify the reduction in ROS levels in cells treated with the dimethylquinoline derivative compared to the control.

Principle: The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

Protocol:

-

Cell Treatment: Treat neuronal cells as described for the ROS assay.

-

JC-1 Staining: Incubate the cells with JC-1 dye (e.g., 5 µg/mL) for 15-30 minutes at 37°C.

-

Fluorescence Measurement: Measure both green (emission ~529 nm) and red (emission ~590 nm) fluorescence.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Conclusion

Dimethylquinoline derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, microbial infections, inflammation, and neurodegeneration warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this important class of compounds. Future research should focus on optimizing the structure-activity relationships of dimethylquinoline derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy and safety.

References

- 1. Taxifolin protects neurons against ischemic injury in vitro via the activation of antioxidant systems and signal transduction pathways of GABAergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-7,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-7,8-dimethylquinoline, a substituted quinoline of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogs to detail its synthesis, potential biological activities, and mechanisms of action. The quinoline core is a "privileged scaffold" in drug discovery, forming the basis for numerous therapeutic agents with a wide range of pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities.

Physicochemical Properties and CAS Number

A specific CAS (Chemical Abstracts Service) number for 4-Chloro-7,8-dimethylquinoline is not readily found in major chemical databases. This suggests that the compound may not be commercially available or extensively documented. For reference, structurally similar compounds include 4-Amino-3-chloro-7,8-dimethylquinoline (CAS No. 1210959-93-5) and Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate (CAS No. 1133115-70-4). The properties of the title compound would be predicted to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like dichloromethane and methanol.

Synthesis of 4-Chloro-7,8-dimethylquinoline

A plausible and well-established synthetic route to 4-Chloro-7,8-dimethylquinoline involves a multi-step process beginning with the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.[1][2][3][4][5]

Step 1: Synthesis of 7,8-Dimethylquinolin-4-ol via Gould-Jacobs Reaction

The initial step is the synthesis of the 4-hydroxyquinoline intermediate, 7,8-Dimethylquinolin-4-ol, from 2,3-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM).

-

Reaction: 2,3-dimethylaniline is condensed with DEEM, followed by thermal cyclization.

-

Intermediate: The initial condensation yields an anilinomethylenemalonate intermediate.

-

Cyclization: High-temperature heating of this intermediate leads to the formation of the quinoline ring system.[3]

Step 2: Chlorination of 7,8-Dimethylquinolin-4-ol

The final step is the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-Chloro-7,8-dimethylquinoline and for evaluating its potential cytotoxic activity based on methodologies reported for analogous compounds.[7][8]

Protocol 1: Synthesis of 4-Chloro-7,8-dimethylquinoline

Part A: Synthesis of Ethyl 2-(2,3-dimethylanilino)methylenemalonate

-

In a round-bottom flask, combine 2,3-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-130°C for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol byproduct under reduced pressure to yield the crude intermediate.

Part B: Synthesis of 7,8-Dimethylquinolin-4-ol

-

Add the crude product from Part A to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to approximately 250°C for 30-60 minutes to facilitate cyclization.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain 7,8-Dimethylquinolin-4-ol.

Part C: Synthesis of 4-Chloro-7,8-dimethylquinoline

-

Carefully add 7,8-Dimethylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents) in a well-ventilated fume hood.

-

Heat the mixture to reflux (around 110°C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate, until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude 4-Chloro-7,8-dimethylquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is adapted from studies on other 4-chloroquinoline derivatives to assess anticancer activity.[8]

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4-Chloro-7,8-dimethylquinoline in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data on Related Compounds

The following table summarizes the cytotoxic activity of various 4-aminoquinoline derivatives against human breast cancer cell lines, providing a benchmark for the potential efficacy of 4-Chloro-7,8-dimethylquinoline.

| Compound | Cell Line | GI₅₀ (µM)[8] |

| Chloroquine (CQ) | MDA-MB-468 | 24.36 |

| Chloroquine (CQ) | MCF-7 | 20.72 |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |

| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 11.47 |

| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 | 7.35 |

| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MCF-7 | 14.80 |

Signaling Pathways and Mechanisms of Action

Substituted quinolines, particularly chloroquine and its analogs, have been shown to interfere with several key cellular signaling pathways implicated in cancer cell proliferation and survival. The primary mechanisms include the inhibition of autophagy and modulation of pathways such as NF-κB and PI3K/Akt.[9][10]

Workflow for Synthesis of 4-Chloro-7,8-dimethylquinoline

Caption: Synthetic workflow for 4-Chloro-7,8-dimethylquinoline.

Inhibition of the NF-κB Signaling Pathway

Chloroquine has been shown to inhibit the NF-κB signaling pathway by preventing the autophagic degradation of p47, a negative regulator of this pathway.[9] This leads to the suppression of NF-κB activation and subsequent induction of apoptosis in cancer cells.

Caption: Inhibition of NF-κB pathway by a 4-chloroquinoline derivative.

Inhibition of the PI3K/Akt Signaling Pathway

Several quinoline derivatives have demonstrated the ability to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can sensitize cancer cells to other therapeutic agents.[10]

Caption: Inhibition of PI3K/Akt pathway by a 4-chloroquinoline derivative.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. connectjournals.com [connectjournals.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Synthetic Profile of Chloro-Dimethylquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinoline ring system dictates the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on available data for various chloro-dimethylquinoline isomers and related compounds to provide a comparative physicochemical profile and an overview of synthetic methodologies.

Physicochemical Properties of Chloro-Dimethylquinoline Analogs

The following tables summarize the available quantitative data for compounds structurally related to 4-Chloro-7,8-dimethylquinoline. These analogs provide insight into the general physical properties of this class of compounds.

Table 1: General Properties of Chloro-Dimethylquinoline Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | 1133115-70-4 | C₁₃H₁₂ClNO₂ | 249.69 |

| 4-Bromo-7-chloro-2,8-dimethylquinoline | 1070879-69-4 | C₁₁H₉BrClN | Not Available |

| 4-Chloro-2,5-dimethylquinoline | Not Available | C₁₁H₁₀ClN | Not Available |

| 4-Chloro-N,N-dimethylquinolin-7-amine | 178984-46-8 | C₁₁H₁₂ClN₃ | Not Available |

| 4-Amino-3-chloro-7,8-dimethylquinoline | 1210959-93-5 | C₁₁H₁₁ClN₂ | Not Available |

Table 2: Computational and Experimental Properties of Related Quinoline Derivatives

| Compound Name | Property | Value | Source |

| 7-Bromo-4-chloro-2,8-dimethylquinoline | TPSA | 12.89 | ChemScene[1] |

| LogP | 4.26754 | ChemScene[1] | |

| 4,8-Dimethylquinoline | Molecular Weight | 157.21 g/mol | PubChem[2] |

| XLogP3 | 2.9 | PubChem[2] | |

| 4-Chloroquinoline | Melting Point | 34.5 °C | PubChem[3] |

| 7-Chloro-4-methylquinoline | Molecular Weight | 177.63 g/mol | PubChem[4] |

| XLogP3 | 3.2 | PubChem[4] | |

| 4-Amino-7-chloroquinoline | Molecular Weight | 178.62 g/mol | PubChem[5] |

| XLogP3 | 2.3 | PubChem[5] | |

| 7-Chloro-4-hydroxyquinoline | Molecular Weight | 179.60 g/mol | PubChem[6] |

| XLogP3 | 1.2 | PubChem[6] | |

| 4-Chloro-2-methylquinoline | Molecular Weight | 177.63 g/mol | PubChem[7] |

| XLogP3 | 3.5 | PubChem[7] | |

| 4,7-Dichloroquinoline | Melting Point | 81-83 °C | ChemicalBook[8] |

Synthetic Methodologies for Related Chloro-Quinoline Derivatives

While a specific protocol for the synthesis of 4-Chloro-7,8-dimethylquinoline is not available, the synthesis of analogous compounds often involves the chlorination of a corresponding hydroxyquinoline precursor. The following protocols are for the synthesis of structurally similar compounds and can serve as a methodological reference.

Synthesis of 7-Bromo-4-chloro-8-methylquinoline

The synthesis of 7-Bromo-4-chloro-8-methylquinoline is a multi-step process that can be adapted for similar structures. The final step involves the chlorination of a 4-hydroxyquinoline intermediate.[9]

Experimental Protocol: Chlorination of 7-Bromo-8-methylquinolin-4-ol [9]

-

To a round-bottom flask equipped with a reflux condenser, add 7-Bromo-8-methylquinolin-4-ol (1.0 equivalent).

-

Carefully add an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents, in a well-ventilated fume hood.

-

Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 7-Bromo-4-chloro-8-methylquinoline.

Synthesis of 4-chloro-6,7-dimethoxyquinoline

A general method for the preparation of 4-chloroquinolines involves the chlorination of the corresponding 4-hydroxyquinoline.[10]

Experimental Protocol: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline [10]

-

In a reaction vessel, mix 4-hydroxy-6,7-dimethoxyquinoline with a suitable solvent such as toluene or acetonitrile.

-

Add a chlorinating agent, for example, phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture, typically between 60-120°C, for 1-15 hours while stirring.

-

Upon completion of the reaction, quench the reaction mixture.

-

The crude product can be purified by recrystallization to obtain 4-chloro-6,7-dimethoxyquinoline.[10]

Synthetic Utility and Potential Applications

The chloro-substituent at the 4-position and other halides on the quinoline ring are versatile handles for further chemical modifications. These positions are amenable to various transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening. For instance, 7-Bromo-4-chloro-8-methylquinoline is a scaffold used in the synthesis of potential anticancer agents.[11]

The general workflow for the diversification of a halo-substituted quinoline core is depicted below.

Conclusion

While specific data for 4-Chloro-7,8-dimethylquinoline remains elusive, the analysis of its structural analogs provides valuable insights into the expected physicochemical properties and synthetic strategies for this class of compounds. The methodologies and data presented in this guide can serve as a foundational resource for researchers interested in the synthesis and development of novel quinoline-based molecules for various therapeutic applications. Further experimental investigation is required to fully characterize the properties and biological activity of 4-Chloro-7,8-dimethylquinoline.

References

- 1. chemscene.com [chemscene.com]

- 2. 4,8-Dimethylquinoline | C11H11N | CID 34222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Chloro-4-methylquinoline | C10H8ClN | CID 170437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,7-Dichloroquinoline | 86-98-6 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

The Chloro Group in 4-Chloroquinolines: A Technical Guide to Its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 4-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the antimalarial drug chloroquine. The reactivity of the chloro group at the 4-position is pivotal to the synthesis of a diverse array of biologically active molecules. This in-depth technical guide explores the core principles governing the reactivity of this functional group, with a focus on nucleophilic aromatic substitution (SNAr). We present quantitative data, detailed experimental protocols, and visualizations of key reaction mechanisms and biological pathways to provide a comprehensive resource for professionals in drug discovery and development.

The Reactivity of the 4-Chloro Group: An Overview

The chloro group at the 4-position of the quinoline ring is highly susceptible to nucleophilic attack. This enhanced reactivity is primarily due to the electron-withdrawing effect of the nitrogen atom in the quinoline ring system. This effect, most pronounced at the C2 and C4 positions, polarizes the C-Cl bond, making the carbon atom more electrophilic and thus a prime target for nucleophiles.

The generally accepted mechanism for the substitution of the chloro group is the SNAr mechanism. This process involves two key steps:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the 4-substituted quinoline product.

The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. Electron-withdrawing groups on the quinoline ring can further stabilize this intermediate, thereby increasing the reaction rate. Conversely, electron-donating groups can destabilize the intermediate and slow down the reaction.

Quantitative Analysis of Reactivity

The reactivity of the chloro group in 4-chloroquinolines can be quantified by examining reaction yields and kinetics under various conditions and with different nucleophiles.

Comparison of Nucleophile Reactivity

A wide range of nucleophiles can displace the 4-chloro group, with amines being the most extensively studied due to the pharmacological importance of 4-aminoquinolines. The following table summarizes the yields of SNAr reactions with various amine nucleophiles.

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| Piperazine | EtOH, reflux, 18 h | 7-chloro-4-(piperazin-1-yl)quinoline | 91 | [1] |

| Morpholine | DMF, K₂CO₃, 120 °C, 24 h | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92 | [2] |

| Butylamine | Neat, 120-130 °C, 6 h | Butyl-(7-chloro-quinolin-4-yl)-amine | 88 | [3] |

| Ethane-1,2-diamine | Neat, 130 °C, 7 h | N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | - | [3] |

| N,N-dimethyl-ethane-1,2-diamine | Neat, 120-130 °C, 6-8 h | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | - | [3] |

Note: Yields can vary based on the specific substrate and reaction optimization.

Conventional Heating vs. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate SNAr reactions on 4-chloroquinolines, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods.[4][5]

| Nucleophile | Heating Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Various phenols | Conventional | Various | - | - | Lower | [6] |

| Various phenols | Microwave | [bmim][PF₆] | - | 10 min | 72-82 | [6] |

| Various alkyl/aryl amines | Conventional | DMSO | 140-180 | >24 h | - | [7] |

| Various alkyl/aryl amines | Microwave | DMSO | 140-180 | 20-30 min | 80-95 | [7] |

The enhanced efficiency of microwave-assisted synthesis is attributed to rapid, uniform heating of the reaction mixture, which can lead to faster reaction rates and reduced side product formation.[5]

The Influence of Substituents on Reactivity: The Hammett Equation

The electronic properties of substituents on the quinoline ring can significantly impact the reactivity of the 4-chloro group. The Hammett equation provides a quantitative measure of these electronic effects on reaction rates. The equation is expressed as:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the reaction of a substituted 4-chloroquinoline.

-

k₀ is the rate constant for the reaction of the unsubstituted 4-chloroquinoline.

-

σ (sigma) is the substituent constant, which reflects the electronic effect of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is characteristic of nucleophilic aromatic substitution.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the reactivity of the 4-chloro group in 4-chloroquinolines.

General Protocol for Nucleophilic Aromatic Substitution with an Amine (Conventional Heating)

This protocol describes the synthesis of a 4-aminoquinoline derivative from 4,7-dichloroquinoline and a primary or secondary amine.[4]

Materials:

-

4,7-dichloroquinoline

-

Primary or secondary amine (e.g., 1,3-diaminopropane)

-

Solvent (e.g., ethanol, DMF)

-

Base (e.g., K₂CO₃, NaOH, if required)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in the chosen solvent.

-

Add the amine (1.0-1.2 eq) to the solution. If the amine salt is used or if the amine is a weak nucleophile, add a base (e.g., K₂CO₃, 1.5 eq).

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for Microwave-Assisted Nucleophilic Aromatic Substitution with an Amine

This protocol outlines an efficient synthesis of 4-aminoquinolines using microwave irradiation.[4]

Materials:

-

4,7-dichloroquinoline

-

Amine (primary or secondary)

-

Solvent (e.g., DMSO, ethanol)

-

Base (if necessary)

-

Microwave vial with a magnetic stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and the appropriate solvent.

-

If necessary, add a base (e.g., NaOH for anilines).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to the specified temperature (e.g., 140-180 °C) for the designated time (e.g., 20-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Biological Signaling Pathways and Experimental Workflows

The 4-substituted quinolines, particularly 4-aminoquinolines, are known to interact with various biological pathways. Understanding these interactions is crucial for drug development.

Mechanism of Action of Chloroquine in Malaria

Chloroquine's antimalarial activity stems from its ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

Caption: Chloroquine inhibits hemozoin formation, leading to toxic heme accumulation and parasite death.

Modulation of Autophagy by 4-Aminoquinolines

4-Aminoquinolines like chloroquine are known inhibitors of autophagy, a cellular degradation process. They are thought to act by impairing autophagosome-lysosome fusion and lysosomal function.

Caption: 4-Aminoquinolines disrupt autophagy by inhibiting autophagosome-lysosome fusion and lysosomal function.

Inhibition of Toll-Like Receptor (TLR) Signaling

Certain 4-aminoquinolines can modulate immune responses by inhibiting Toll-like receptor (TLR) signaling, particularly endosomal TLRs like TLR9 that recognize nucleic acids.

Caption: 4-Aminoquinolines can inhibit TLR9 signaling by binding to nucleic acid ligands.[8][9]

General Experimental Workflow for SNAr Reactions

The following diagram illustrates a typical workflow for performing and analyzing SNAr reactions on 4-chloroquinolines.

Caption: A generalized workflow for the synthesis and analysis of 4-substituted quinolines.

Conclusion

The chloro group in 4-chloroquinolines is a versatile handle for the synthesis of a vast array of functionalized quinoline derivatives with significant biological and pharmaceutical applications. The reactivity of this group is well-understood to proceed via a nucleophilic aromatic substitution mechanism, which is influenced by the nature of the nucleophile, reaction conditions, and electronic effects of substituents on the quinoline ring. This guide has provided a comprehensive overview of these factors, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. A thorough understanding of the principles outlined herein is essential for researchers and scientists engaged in the design and development of novel quinoline-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of endosomal TLR inhibition by antimalarial drugs and imidazoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

Synthesis of 7,8-Dimethylquinoline Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core synthesis strategies for key precursors of 7,8-dimethylquinoline, a significant scaffold in medicinal chemistry. The primary focus is on the synthesis of 7,8-dimethylquinoline-2,4-diol, a versatile intermediate for the elaboration into a variety of derivatives. This document details the essential experimental protocols, presents quantitative data in a clear, tabular format, and visualizes the synthetic pathways and workflows using logical diagrams.

Introduction

The quinoline ring system is a fundamental structural motif in a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals. Specifically, substituted quinolines, such as those with a 7,8-dimethyl substitution pattern, are of significant interest in drug discovery. The synthesis of these complex molecules relies on the efficient preparation of key precursors. This guide focuses on the reliable synthesis of 7,8-dimethylquinoline-2,4-diol, starting from the readily available 2,3-dimethylaniline.

The most direct and widely recognized route to this precursor involves a two-step process: the initial reaction of 2,3-dimethylaniline with a malonic ester derivative, followed by a high-temperature or acid-catalyzed cyclization. This approach is a variation of classical quinoline syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions.

Synthetic Pathway Overview

The synthesis of 7,8-dimethylquinoline-2,4-diol is primarily achieved through a two-step sequence. The first step involves the formation of an enamine or anilide intermediate by reacting 2,3-dimethylaniline with a suitable diethyl malonate derivative. The second step is the intramolecular cyclization of this intermediate to yield the target quinoline precursor.

Caption: Overall synthetic pathway for 7,8-dimethylquinoline-2,4-diol.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate (Gould-Jacobs Reaction Intermediate)

This protocol is based on the general principles of the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM).[1]

Materials:

-

2,3-Dimethylaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Ethanol (optional, as solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 to 1.2 equivalents).

-

The reaction can be performed neat or in a solvent such as ethanol.

-

Heat the mixture to a temperature of 100-140°C.

-

Maintain the reaction at this temperature for 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration and washed with cold ethanol.

-

If the product remains as an oil, the excess reactants and solvent (if used) can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.

Step 2: Synthesis of 7,8-Dimethylquinoline-2,4-diol via Thermal or Acid-Catalyzed Cyclization

Two primary methods for the cyclization of the intermediate are presented: thermal cyclization in a high-boiling solvent and acid-catalyzed cyclization using polyphosphoric acid.

This method is a common second step in the Gould-Jacobs synthesis.[1]

Materials:

-

Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate

-

High-boiling point inert solvent (e.g., diphenyl ether, Dowtherm A)

Procedure:

-

In a round-bottom flask equipped with a high-temperature thermometer and a reflux condenser, place the high-boiling solvent (e.g., diphenyl ether).

-

Heat the solvent to approximately 250°C.

-

Slowly add the diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at around 250°C for 15 to 30 minutes.

-

Monitor the completion of the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solvent upon cooling.

-

Isolate the solid product by filtration and wash thoroughly with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

-

The crude 7,8-dimethylquinoline-2,4-diol can be further purified by recrystallization.

This method utilizes polyphosphoric acid as a catalyst for the cyclization of a related N-aryl malonamic acid ester, which provides insight into an alternative acid-catalyzed route.

Materials:

-

N-(2,3-Dimethylphenyl)malonamic acid ethyl ester (a closely related intermediate)

-

Polyphosphoric acid (PPA)

Procedure:

-

In a round-bottom flask, place the N-(2,3-dimethylphenyl)malonamic acid ethyl ester.

-

Add polyphosphoric acid (a sufficient amount to ensure good stirring, typically 5-10 times the weight of the ester).

-

Heat the mixture with stirring to a temperature of 130-150°C.

-

Maintain the reaction at this temperature for 1 to 2 hours.

-

After the reaction is complete, cool the mixture to below 100°C.

-